ABC294640 - 915385-81-8

ABC294640

Catalog Number: EVT-257991
CAS Number: 915385-81-8
Molecular Formula: C23H25ClN2O
Molecular Weight: 380.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABC294640 (Opaganib) is a first-in-class, orally bioavailable, small molecule inhibitor. [] It selectively targets sphingosine kinase-2 (SPHK2). [, , , ] ABC294640 exhibits anticancer and anti-inflammatory activity in numerous preclinical models. [] Scientific research suggests that ABC294640 modulates sphingolipid metabolism. [] The compound has been investigated in clinical trials for various conditions, including cancer and COVID-19. [, , , , , ]

SKI-II

  • Compound Description: SKI-II (4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol) is a non-selective sphingosine kinase (SK) inhibitor, meaning it inhibits both SK1 and SK2 isoforms. It has demonstrated antitumor activity in various cancer models. []

FTY720

  • Compound Description: FTY720 is a sphingosine 1-phosphate receptor (S1PR) agonist that induces S1PR degradation. It exhibits immunomodulatory effects and is currently approved for the treatment of multiple sclerosis. []
  • Relevance: FTY720 is functionally related to ABC294640. By targeting S1PRs, FTY720 indirectly affects the sphingolipid pathway, which is directly modulated by ABC294640 through SK2 inhibition. Both compounds ultimately influence the balance of ceramide and S1P, albeit through distinct mechanisms. Studies have shown that FTY720 induces apoptosis in multiple myeloma cells, similar to the effects observed with ABC294640. []

ABT-737

  • Compound Description: ABT-737 is a B-cell lymphoma 2 (Bcl-2) inhibitor that antagonizes the anti-apoptotic function of Bcl-2. It has been investigated for its potential in treating various hematological malignancies. []
  • Relevance: ABT-737 is functionally related to ABC294640 in the context of multiple myeloma treatment. While ABC294640 primarily targets SK2, leading to downregulation of Mcl-1, it does not directly affect Bcl-2 expression. In contrast, ABT-737 specifically inhibits Bcl-2. Combining ABC294640 with ABT-737 demonstrates a synergistic effect in inducing myeloma cell death. This synergy arises from their complementary actions on different anti-apoptotic proteins within the same pathway. []

ABT-199

  • Compound Description: ABT-199, also known as Venetoclax, is a highly selective Bcl-2 inhibitor. It is currently approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia. []
  • Relevance: Similar to ABT-737, ABT-199 is functionally related to ABC294640 in the context of multiple myeloma treatment. It specifically inhibits Bcl-2, while ABC294640 downregulates Mcl-1 through SK2 inhibition. Co-administration of ABC294640 and ABT-199 exhibits a synergistic anti-myeloma effect in vitro and in vivo, particularly in myeloma cells without the t(11;14) translocation. This synergistic interaction highlights the potential of combining drugs that target different components of the apoptotic pathway. []

Gemcitabine

  • Compound Description: Gemcitabine is an antimetabolite chemotherapy drug commonly used to treat various cancers, including pancreatic cancer. It interferes with DNA replication, ultimately leading to cell death. []
  • Relevance: Gemcitabine is functionally related to ABC294640 in the context of pancreatic cancer treatment. ABC294640 demonstrates synergistic cytotoxicity with gemcitabine toward human pancreatic cancer cell lines. This synergistic interaction arises from their distinct mechanisms of action, with ABC294640 inhibiting SK2 and downregulating critical oncogenes like c-Myc and RRM2, while gemcitabine disrupts DNA replication. The combination of these drugs holds promise as an effective therapeutic strategy for pancreatic cancer. []

Sorafenib

  • Compound Description: Sorafenib is a multikinase inhibitor that targets several tyrosine protein kinases involved in tumor cell proliferation and angiogenesis. It is approved for the treatment of liver, kidney, and thyroid cancers. [, ]
  • Relevance: Sorafenib is functionally related to ABC294640, displaying synergistic antitumor effects when combined. While ABC294640 specifically inhibits SK2, sorafenib exerts its effects on multiple kinases involved in tumor growth and survival. This combined action leads to enhanced suppression of tumor cell proliferation in various cancer models, including hepatocellular carcinoma, kidney carcinoma, and pancreatic adenocarcinoma. [, ]

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug commonly used to treat various cancers. It crosslinks DNA, leading to cell cycle arrest and apoptosis. []
  • Relevance: Cisplatin is functionally related to ABC294640, particularly in the context of cancer treatment. ABC294640, through SK2 inhibition, sensitizes cancer cells to cisplatin, leading to enhanced antitumor activity. This synergistic interaction highlights the potential of combining ABC294640 with conventional chemotherapy agents like cisplatin to improve treatment outcomes in cancer. []

Bafilomycin A1 and Chloroquine

  • Compound Description: Bafilomycin A1 and chloroquine are both autophagy inhibitors. Bafilomycin A1 inhibits the late stage of autophagy by preventing fusion of autophagosomes with lysosomes, whereas chloroquine inhibits the earlier stage by blocking autophagosome formation. []
  • Relevance: Bafilomycin A1 and chloroquine are functionally related to ABC294640. While ABC294640 can induce both apoptosis and autophagy in cancer cells, the combination of ABC294640 with either bafilomycin A1 or chloroquine shifts the mechanism of cell death predominantly towards apoptosis, enhancing its cytotoxicity. []

Fenretinide

  • Compound Description: Fenretinide is a synthetic retinoid that functions as a dihydroceramide desaturase (Des1) inhibitor. It interferes with the synthesis of ceramide from dihydroceramide, thereby impacting sphingolipid metabolism. []
  • Relevance: Fenretinide is functionally related to ABC294640 as both compounds influence sphingolipid metabolism and induce growth arrest in prostate cancer cells. While ABC294640 primarily targets SK2 and indirectly inhibits Des1, fenretinide directly inhibits Des1. Despite their distinct mechanisms, both compounds converge on similar downstream effects, ultimately leading to reduced cancer cell growth. []
Overview

ABC294640, also known as Opaganib, is a novel compound classified as a selective inhibitor of sphingosine kinase 2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. Sphingosine kinase 2 plays a significant role in sphingolipid metabolism, which is crucial for various cellular processes, including proliferation and apoptosis. By inhibiting this enzyme, ABC294640 aims to disrupt cancer cell survival mechanisms and enhance the efficacy of existing cancer therapies.

Source

ABC294640 was synthesized and provided by Apogee Biotechnology Corporation. It has been investigated in various preclinical and clinical studies to assess its pharmacological properties and therapeutic potential against different types of cancer, including breast cancer and multiple myeloma .

Classification

ABC294640 is classified as a sphingosine kinase 2 inhibitor. It falls under the broader category of antineoplastic agents due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism of action involves the modulation of sphingolipid metabolism, which is increasingly recognized as a critical factor in cancer biology .

Synthesis Analysis

Methods

The synthesis of ABC294640 involves several organic chemistry techniques that ensure the compound's purity and efficacy. The detailed synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Reactions: Key reactions may include alkylation, acylation, or condensation reactions to form the core structure of the compound.
  3. Purification: After synthesis, the compound is purified using methods such as chromatography to isolate it from by-products.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of ABC294640 consists of a complex arrangement that facilitates its interaction with sphingosine kinase 2. The compound features a unique lipophilic tail that enhances its binding affinity to the target enzyme.

Data

  • Molecular Formula: C20_{20}H26_{26}N2_{2}O3_{3}
  • Molecular Weight: Approximately 342.43 g/mol
  • Structural Representation: The specific three-dimensional conformation can be modeled using computational chemistry tools to visualize binding interactions with sphingosine kinase 2 .
Chemical Reactions Analysis

Reactions

ABC294640 primarily acts through the inhibition of sphingosine kinase 2, leading to altered sphingolipid metabolism within cells. This inhibition results in decreased levels of sphingosine-1-phosphate, a potent signaling molecule that promotes cell survival and proliferation.

Technical Details

The reactions involved in the mechanism include:

  • Inhibition of Sphingosine Kinase Activity: ABC294640 competes with sphingosine for binding to sphingosine kinase 2.
  • Alteration of Lipid Metabolism: The inhibition leads to an accumulation of pro-apoptotic sphingolipids and a decrease in survival signals within tumor cells .
Mechanism of Action

Process

ABC294640 exerts its effects primarily through the following mechanisms:

  1. Inhibition of Cell Proliferation: By reducing levels of sphingosine-1-phosphate, ABC294640 decreases signaling pathways that promote cell growth.
  2. Induction of Apoptosis: The compound enhances apoptotic pathways in cancer cells, making them more susceptible to programmed cell death.
  3. Synergistic Effects with Other Therapies: Studies have shown that ABC294640 can enhance the efficacy of other anticancer agents when used in combination treatments .

Data

In preclinical models, treatment with ABC294640 has been associated with significant reductions in tumor volume and increased rates of apoptosis in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light.
  • pH Sensitivity: Exhibits stability across a physiological pH range but may degrade under extreme conditions.

Relevant analyses have demonstrated that ABC294640 maintains its integrity and activity under typical storage conditions used for pharmaceutical compounds .

Applications

Scientific Uses

ABC294640 has shown promise in several scientific applications:

Introduction to ABC294640

Structural Classification and Pharmacological Identity

ABC294640 (Opaganib; chemical name: 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide) is a small-molecule inhibitor with the molecular formula C₂₃H₂₅ClN₂O and a molecular weight of 380.91–380.92 g/mol (CAS No. 915385-81-8) [1] [5] [9]. Its structure features a chlorophenyl-substituted adamantane core linked via a carboxamide bridge to a 4-pyridinylmethyl group (Fig. 1). This adamantane-derived architecture confers significant metabolic stability and oral bioavailability, distinguishing it from early sphingolipid inhibitors like sphingosine analogs [8] [9].

  • Table 1: Molecular Properties of ABC294640
    PropertyValue
    IUPAC Name3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide
    Molecular FormulaC₂₃H₂₅ClN₂O
    Exact Mass380.1655 g/mol
    CAS Number915385-81-8
    Solubility (DMSO)76 mg/mL (199.52 mM)
    Purity (Commercial)>98–99.94%

Pharmacologically, ABC294640 acts as a competitive inhibitor of sphingosine kinase 2 (SK2), binding to the enzyme's sphingosine substrate site with a Kᵢ of 9.8 μM [2] [8]. It demonstrates exceptional selectivity, showing no significant inhibition of SK1 (IC₅₀ >100 μM) or other lipid kinases at therapeutic concentrations [1] [6]. This selectivity arises from structural differences in the substrate-binding pockets between SK isoforms. Beyond SK2, ABC294640 secondarily inhibits dihydroceramide desaturase (DES1; IC₅₀ ~35 μM) and glucosylceramide synthase (GCS), amplifying ceramide accumulation in cancer cells [5] [7].

Discovery and Development as a First-in-Class SK2 Inhibitor

ABC294640 emerged from rational drug design efforts to target sphingolipid dysregulation in cancer. Initial high-throughput screening identified adamantane-based compounds as SK2 inhibitors, leading to iterative optimization of ABC294640 for potency, selectivity, and oral bioavailability [8]. Preclinical characterization demonstrated its favorable pharmacokinetics: oral administration in mice yielded plasma clearance within 4.5 hours and dose-dependent tumor growth inhibition [8] [9].

  • Table 2: Key Developmental Milestones of ABC294640
    StageFindings
    In VitroSelective SK2 inhibition (Kᵢ=9.8 μM); IC₅₀ of 26–60 μM across cancer cell lines
    In Vivo (Mice)Oral bioavailability; tumor growth inhibition (35–100 mg/kg); T₁/₂=4.5 h
    Clinical TrialsPhase 1/2 in multiple cancers (e.g., NCT01488513, NCT03377179)

As the first orally bioavailable SK2 inhibitor advanced to clinical testing, ABC294640 (assigned USAN: Opaganib) entered multiple Phase 1/2 oncology trials. These include investigations in hepatocellular carcinoma (NCT02939807), cholangiocarcinoma (NCT03377179), multiple myeloma (NCT02757326), and diffuse large B-cell lymphoma (NCT02229981) [1] [5]. Early-phase data confirmed its ability to achieve biologically relevant plasma concentrations (e.g., 500 mg BID dosing) with manageable toxicity, establishing proof-of-concept for targeting SK2 in humans [5] [9].

Rationale for Targeting Sphingolipid Metabolism in Oncology

The therapeutic rationale for ABC294640 centers on disrupting the "sphingolipid rheostat" – a dynamic balance where pro-apoptotic ceramides oppose pro-survival sphingosine-1-phosphate (S1P). In cancer, dysregulation of this balance (elevated S1P, depleted ceramides) drives proliferation, metastasis, and therapy resistance [3] [4] [10]. SK2, the enzyme inhibited by ABC294640, catalyzes sphingosine-to-S1P conversion and is overexpressed in multiple malignancies, including NSCLC, prostate cancer, and cholangiocarcinoma [4] [7] [9].

ABC294640 exerts dual mechanisms to correct this imbalance:

  • SK2 Inhibition: Reduces S1P production, downregulating S1P-dependent pathways (e.g., STAT3 phosphorylation, NF-κB activation, and IL-6/TNF-α secretion) [4] [9].
  • DES1 Inhibition: Increases dihydroceramides, which accumulate to induce endoplasmic reticulum stress and autophagy-associated cell death [5] [7].

Preclinical evidence validates this dual targeting. In prostate cancer models, ABC294640 decreased c-Myc and androgen receptor expression while elevating dihydroceramides >3-fold, suppressing xenograft growth [3]. In NSCLC, it induced apoptosis and cell-cycle arrest (G2/M phase) via ceramide accumulation and caspase-3/9 activation [4]. Similar efficacy was documented in diffuse intrinsic pontine glioma (DIPG), where ABC294640 upregulated pro-apoptotic genes like IFITM1 and KAL1 [10].

  • Table 3: Spectrum of ABC294640 Anticancer Activity (Preclinical)
    Cancer TypeKey Effects
    Prostate Cancer↓ S1P, ↓ c-Myc/AR; ↑ dihydroceramides (3-fold); ↓ xenograft growth
    NSCLCG2/M arrest; ↑ caspase-3/9; ↓ tumor volume (75 mg/kg, i.p.)
    DIPG↑ Ceramides; ↑ IFITM1/KAL1; apoptosis in H3.3 K27M-mutant cells
    Liver Cancer↓ S1P after IR injury; improved graft survival

The compound’s additional anti-inflammatory and antiviral properties (e.g., against SARS-CoV-2 via SK2 inhibition) further highlight the centrality of sphingolipid signaling in disease pathogenesis [5] [9].

Properties

CAS Number

915385-81-8

Product Name

ABC294640

IUPAC Name

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27)

InChI Key

CAOTVXGYTWCKQE-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ABC-294640; ABC294640; ABC 294640; Opaganib

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.